The compound is derived from a series of studies aimed at understanding the molecular mechanisms regulating the Keap1-Nrf2 pathway. Research has shown that various small molecules can activate this pathway, enhancing cellular resistance to oxidative damage. The synthesis of Keap1-Nrf2-IN-3 involves combining functional moieties known to induce Nrf2 activity, similar to compounds like curcumin and dimethyl fumarate .
Keap1-Nrf2-IN-3 falls within the category of small molecule inhibitors targeting the Keap1-Nrf2 interaction. It is classified as a potential therapeutic agent in diseases characterized by oxidative stress, including neurodegenerative disorders and cancer.
The synthesis of Keap1-Nrf2-IN-3 typically involves organic synthesis techniques that integrate known pharmacophores that activate the Nrf2 pathway. The process may include:
The synthesis may utilize various reagents and catalysts specific to the desired chemical transformations, often involving electrophilic species that can modify critical cysteine residues in Keap1, thereby inhibiting its activity.
The molecular structure of Keap1-Nrf2-IN-3 includes functional groups that interact with both Keap1 and Nrf2. While specific structural data for this compound may not be widely available, compounds in this class typically feature:
Quantitative structure-activity relationship (QSAR) models are often employed to predict how structural modifications influence biological activity, guiding further development of derivatives with improved efficacy.
Keap1-Nrf2-IN-3 primarily engages in reactions that modify cysteine residues within the Keap1 protein. These modifications can lead to:
Research indicates that specific electrophilic modifications can lead to conformational changes in Keap1, disrupting its ability to bind Nrf2 effectively . This mechanism is critical for activating downstream antioxidant response genes.
The mechanism by which Keap1-Nrf2-IN-3 exerts its effects involves several steps:
Studies have shown that compounds activating this pathway can significantly increase levels of antioxidant enzymes such as heme oxygenase-1 and NAD(P)H quinone oxidoreductase 1 .
Keap1-Nrf2-IN-3's physical properties are generally characterized by:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
Keap1-Nrf2-IN-3 has potential applications in various fields:
Research continues into optimizing such compounds for clinical use, focusing on their efficacy and safety profiles in human subjects .
The KEAP1-NRF2 pathway constitutes the primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the E3 ubiquitin ligase adaptor protein KEAP1 (Kelch-like ECH-associated protein 1) binds the transcription factor NRF2 (nuclear factor erythroid 2-related factor 2), targeting it for ubiquitination and proteasomal degradation. This interaction maintains low cellular NRF2 levels. KEAP1 functions as a homodimer, with each monomer containing distinct domains: an N-terminal region (NTR), a Broad-complex, Tramtrack, and Bric-a-brac (BTB) domain for dimerization and Cullin 3 (CUL3) binding, an intervening region (IVR) rich in cysteine sensors, and a C-terminal Kelch/double glycine repeat (DGR) domain responsible for NRF2 binding [5] [8].
Upon exposure to reactive oxygen species (ROS) or electrophiles, specific cysteine residues within KEAP1’s IVR and BTB domains undergo modification (e.g., Cys151, Cys273, Cys288). This modification disrupts KEAP1’s ubiquitin ligase activity through conformational changes or dissociation from CUL3. Consequently, newly synthesized NRF2 escapes degradation, accumulates, translocates to the nucleus, dimerizes with small Maf proteins (sMAF), and binds to Antioxidant Response Elements (ARE)/Electrophile Response Elements (EpRE) in target gene promoters. This binding initiates the transcription of a vast cytoprotective network encompassing over 200 genes [3] [8]. Key NRF2 targets include:
This coordinated gene expression program is crucial for restoring redox homeostasis, detoxifying electrophiles, and promoting cell survival under stress conditions [3] [8].
Table 1: Core Components of the KEAP1-NRF2 Pathway
Component | Structure/Feature | Primary Function | Key Regulatory Elements |
---|---|---|---|
KEAP1 | Homodimer; NTR, BTB domain, IVR (cysteine-rich), Kelch/DGR domain (6-bladed β-propeller) | Substrate adaptor for CUL3-RBX1 E3 ligase; NRF2 repressor; Cellular redox sensor | Cysteine sensors (e.g., C151, C273, C288); DGR domain binds ETGE/DLG motifs of NRF2 |
NRF2 (NFE2L2) | Cap'n'Collar bZIP transcription factor; Neh2, Neh1 (DNA binding), Neh3-5 (transactivation) | Master regulator of antioxidant/detoxification responses; Binds ARE/EpRE elements | Neh2 domain: DLG (low affinity) and ETGE (high affinity) motifs for KEAP1 binding |
Target Genes | Diverse cytoprotective proteins (>200 genes) | Restore redox balance, detoxify xenobiotics, support metabolic adaptation | ARE/EpRE promoter elements (consensus: TGACnnnGC) |
Regulatory Axis | KEAP1-CUL3-RBX1 (cytoplasmic degradation), β-TrCP-CUL1 (nuclear degradation via GSK3) | Tight control of NRF2 protein levels and activity | Electrophile modification of KEAP1 cysteines; Phosphorylation of NRF2 (e.g., by GSK3β) |
Pathological dysregulation of the KEAP1-NRF2 axis manifests in contrasting ways across diseases, critically influencing disease progression and therapeutic response:
The resulting chronic NRF2 activation drives tumor progression and therapy resistance by: 1) Enhancing detoxification of chemotherapeutic agents and ROS generated by radiotherapy; 2) Reprogramming metabolism (e.g., PPP flux, glutaminolysis) to fuel anabolic pathways supporting proliferation; 3) Promoting stemness; and 4) Correlating with poor prognosis [5] [8].
The dichotomous role of NRF2 in disease necessitates context-specific therapeutic strategies. While NRF2 inducers (electrophiles like dimethyl fumarate, sulforaphane) show promise for neurodegenerative and inflammatory conditions by boosting endogenous defenses, their non-specific mechanism (cysteine modification) and potential to fuel cancer growth limit broad applicability [3] [7]. Conversely, in cancers exhibiting KEAP1 loss-of-function or NRF2 hyperactivation ("NRF2-addicted" cancers), directly inhibiting NRF2 or its downstream effectors is desirable but challenging.
Targeting the KEAP1-NRF2 PPI interface offers a precise alternative strategy:
Developing potent and specific Kelch domain binders to disrupt the PPI is therefore a major focus for next-generation therapeutics aimed at either context-dependent NRF2 activation (e.g., for neurodegeneration) or potentially, via alternative mechanisms, inhibition in cancer [1] [8].
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